2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
The compound 2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide features a tetrahydrobenzo[b]thiophene core substituted at position 6 with a methyl group and at position 3 with a carboxamide moiety. The position 2 substituent comprises a butanamido chain bearing a 4-fluorophenyl sulfonyl group. This article provides a detailed comparison with structurally and functionally related compounds, emphasizing synthesis, physicochemical properties, and bioactivity.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonylbutanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S2/c1-12-4-9-15-16(11-12)28-20(18(15)19(22)25)23-17(24)3-2-10-29(26,27)14-7-5-13(21)6-8-14/h5-8,12H,2-4,9-11H2,1H3,(H2,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUHQDYQIAJDGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic derivative of tetrahydrobenzo[b]thiophene, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties and mechanisms of action, as well as relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a tetrahydrobenzo[b]thiophene core with a sulfonamide group and a fluorophenyl substituent. The molecular formula is C₁₈H₁₈FNO₃S, and its IUPAC name reflects its complex arrangement of functional groups.
Antibacterial Activity
Recent studies have demonstrated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant antibacterial properties. A notable study evaluated various compounds in this class for their effectiveness against common bacterial strains.
Minimum Inhibitory Concentration (MIC) Values
The following table summarizes the MIC values for selected bacterial strains:
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| 3b | E. coli | 1.11 |
| 3b | P. aeruginosa | 1.00 |
| 3b | Salmonella | 0.54 |
| 3b | S. aureus | 1.11 |
These results indicate that compound 3b, a close analog to the target compound, exhibited potent antibacterial activity against multiple strains, particularly E. coli and Salmonella .
The mechanism through which this compound exerts its antibacterial effects appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis. Time-kill assays indicated that higher concentrations (1 ×, 2 ×, and 4 × MIC) significantly reduced bacterial viability within two hours, demonstrating concentration-dependent bacteriostatic effects .
Case Studies
A comprehensive study published in December 2022 highlighted the synthesis and evaluation of various tetrahydrobenzothiophene derivatives. Among these, compound 3b was identified as a promising lead due to its superior activity compared to standard antibiotics such as ciprofloxacin .
In Vitro Evaluations
In vitro evaluations involved testing against well-characterized bacterial strains:
- E. coli ATCC 25922
- P. aeruginosa ATCC 27853
- Salmonella ATCC 12022
- S. aureus ATCC 25922
The study found that most compounds exhibited moderate to good inhibitory activities, with some achieving MIC values comparable to or lower than those of established antibiotics .
Comparison with Similar Compounds
Core Modifications
- Tetrahydrobenzo[b]thiophene vs. Tetrahydrobenzo[d]thiazole: The target compound’s tetrahydrobenzo[b]thiophene core differs from tetrahydrobenzo[d]thiazole derivatives (e.g., compounds 4i–4l in ). Thiazole-containing analogues exhibit dual kinase (CK2/GSK3β) inhibition due to enhanced hydrogen bonding with catalytic domains .
Substituent Variations :
- Position 2 : The target’s 4-fluorophenyl sulfonyl butanamido group contrasts with the pyrimidinyl-sulfanyl acetyl group in 505057-67-0 (), which introduces a trifluoromethylpyrimidine moiety. The latter may enhance metabolic stability but reduce solubility compared to the sulfonyl group .
- Position 3 : The carboxamide group is conserved in many analogues (e.g., 6o in and 23–26 in ), but ester or carboxylic acid variants (e.g., 6o ) alter polarity and bioavailability .
Table 1: Structural Comparison
Physicochemical Properties
Solubility and Stability :
- The 4-fluorophenyl sulfonyl group in the target compound likely enhances lipophilicity compared to 6o ’s hydroxylphenyl group, which may improve membrane permeability but reduce aqueous solubility .
- Compounds 4i–4l () with carboxylic acid substituents exhibit higher solubility in polar solvents, critical for kinase inhibition assays .
Spectroscopic Data :
Bioactivity
- Antibacterial/Antivirulence Activity :
- Kinase Inhibition :
Table 3: Bioactivity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
